molecular formula C27H35BN2O5 B6334840 2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester CAS No. 1346676-30-9

2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester

Cat. No.: B6334840
CAS No.: 1346676-30-9
M. Wt: 478.4 g/mol
InChI Key: AWXNPZGFWJJEAZ-UHFFFAOYSA-N
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Description

2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C27H35BN2O5 and its molecular weight is 478.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.2639024 g/mol and the complexity rating of the compound is 845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester is a complex organic molecule with potential pharmaceutical applications. Its structure features a boronic acid moiety, which is often associated with biological activity due to its ability to interact with various biological targets. This article explores the biological activity of this compound based on available research findings.

  • Chemical Formula : C27H35BN2O5
  • Molecular Weight : 478.4 g/mol
  • Appearance : White to yellow solid
  • PubChem CID : 67016276

Antitumor Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antitumor properties. The compound shares structural similarities with known pyrazole derivatives that have demonstrated inhibitory effects against various cancer cell lines. For instance, compounds containing similar bicyclic structures have been reported to inhibit kinases such as BRAF(V600E) and Aurora-A kinase, both of which are critical in cancer progression and metastasis .

The proposed mechanism for the antitumor activity of this compound may involve the inhibition of specific kinases or receptors involved in cell proliferation and survival pathways. The boronic acid functionality can form reversible covalent bonds with diols in biological systems, potentially altering the activity of target proteins involved in tumor growth .

In Vitro Studies

  • Cell Line Testing : In vitro studies on various cancer cell lines (e.g., PC-3 for prostate cancer) have shown that related compounds can reduce cell viability significantly. For example, cycloartane derivatives demonstrated IC50 values as low as 2.226 μM against PC-3 cells .
  • Mechanistic Insights : Studies involving similar compounds suggest that they may act through multiple pathways including apoptosis induction and cell cycle arrest. The inhibition of key signaling pathways such as PI3K/Akt has been noted in related pyrazole derivatives .

Safety and Toxicity

While specific safety data for the compound is limited, general safety profiles for boronic acid derivatives indicate potential cytotoxicity at high concentrations. It is essential to conduct thorough toxicity assessments before clinical applications .

Comparative Analysis of Similar Compounds

Compound NameStructure TypeAntitumor ActivityIC50 Value (μM)
Cycloartane-3,24,25-triolCycloartaneSignificant2.226
Propyl pyrazole triolPyrazoleModerate4
2-(Acetoxymethyl)-3-pyrazole derivativePyrazoleHigh potential (under investigation)N/A

Scientific Research Applications

The compound features a boronic acid moiety which is pivotal for its reactivity in cross-coupling reactions. The acetoxymethyl group enhances its stability and solubility in organic solvents.

Medicinal Chemistry

Boronic acids are widely recognized for their role in drug discovery and development. The unique structural characteristics of this compound allow it to serve as a potential inhibitor for various biological targets.

Case Study: Anticancer Activity

Research has indicated that boronic acid derivatives can exhibit anticancer properties by inhibiting proteasome activity. A study demonstrated that compounds similar to this one showed significant cytotoxicity against cancer cell lines through apoptosis induction mechanisms .

Organic Synthesis

The compound can be utilized as a building block in organic synthesis due to its reactive boron center. It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Data Table: Reaction Examples

Reaction TypeExample ProductReference
Suzuki CouplingBiaryl Compounds
Cross-Coupling with Aryl HalidesAryl Boronates

Material Science

The incorporation of boronic esters into polymer matrices can enhance the material properties such as thermal stability and mechanical strength.

Application Example: Smart Materials

Research indicates that polymers containing boronic esters can respond to environmental stimuli (e.g., pH changes), making them suitable for applications in drug delivery systems .

Biosensors

Due to the ability of boronic acids to interact with diols and sugars, this compound can be explored for use in biosensors for glucose detection.

Case Study: Glucose Sensing

A novel biosensor utilizing boronic acid derivatives has been developed for real-time glucose monitoring in diabetic patients. The sensor demonstrated high sensitivity and selectivity towards glucose over other sugars .

Properties

IUPAC Name

[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35BN2O5/c1-17(31)33-16-19-20(28-34-26(4,5)27(6,7)35-28)9-8-10-21(19)30-12-11-29-22(24(30)32)13-18-14-25(2,3)15-23(18)29/h8-10,13H,11-12,14-16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXNPZGFWJJEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCN4C5=C(CC(C5)(C)C)C=C4C3=O)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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